molecular formula C14H18N2O2 B6646258 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide

2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide

Cat. No. B6646258
M. Wt: 246.30 g/mol
InChI Key: SSYKKDDFPYCZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide is a chemical compound that has been extensively studied for its various applications in scientific research. It is a potent inhibitor of protein tyrosine kinase (PTK) and has been found to exhibit anticancer activity.

Mechanism of Action

The mechanism of action of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide involves the inhibition of protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide) activity. 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide is an enzyme that plays a crucial role in the growth and proliferation of cancer cells. Inhibition of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide activity can lead to the suppression of cancer cell growth and proliferation. 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide has been found to be a potent inhibitor of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide are related to its inhibition of protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide) activity. Inhibition of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide activity can lead to the suppression of cancer cell growth and proliferation. 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide in lab experiments include its potent inhibitory activity against protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide) and its potential applications in cancer research. However, the limitations of using this compound include its toxicity and the need for careful handling and disposal.

Future Directions

For the research on 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide include the development of more potent and selective inhibitors of protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide) activity. The compound can also be studied for its potential applications in the treatment of other diseases such as inflammation and autoimmune disorders. Additionally, the compound can be further studied for its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide involves the reaction of N-methylacetamide with 4-methoxy-3,5-dimethylbenzyl chloride in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with cyanogen bromide to obtain the final compound. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anticancer activity by inhibiting the activity of protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide). 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide is an enzyme that plays a crucial role in the growth and proliferation of cancer cells. Inhibition of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide activity can lead to the suppression of cancer cell growth and proliferation.

properties

IUPAC Name

2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-7-12(8-11(2)14(10)18-4)9-16(3)13(17)5-6-15/h7-8H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYKKDDFPYCZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CN(C)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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